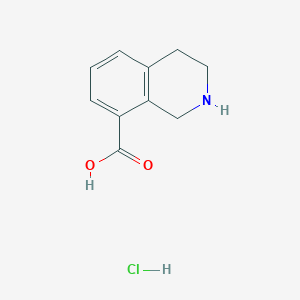

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1949793-13-8 . It has a molecular weight of 213.66 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.66 .科学的研究の応用

Synthesis and Alkylation

1,2,3,4-Tetrahydroisoquinoline derivatives, including those derived from phenylalanine, dopa, and α-methyldopa, can be doubly deprotonated and alkylated, yielding various amino acid derivatives. This process has been employed for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines and alkaloids like (+)-corlumine (Huber & Seebach, 1987).

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid, have shown antagonist activity at the glycine site on the NMDA receptor. Their structure-activity relationship indicates a requirement for a pseudoequatorially placed 2-carboxylate and a hydrogen-bond-accepting group at the 4-position (Carling et al., 1992).

Derivative Formation

Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared, including hydrochlorides of methyl ester, N-carboxy anhydride, and N-acetyl derivatives. These derivatives are characterized using techniques like NMR spectroscopy and X-Ray diffraction (Jansa, Macháček, & Bertolasi, 2006).

Decarboxylation Studies

Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been examined, leading to the formation of 4-substituted isoquinoline derivatives. This provides insights into the chemical behavior and potential applications of these compounds (Tachibana, Matsuo, & Yamada, 1968).

Enzymatic Oxidation

Tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents can undergo oxidative decarboxylation, yielding high yields of 3,4-dihydroisoquinolines. This reaction has been explored for its potential in synthetic chemistry (Coutts et al., 1980).

Diversity-Oriented Synthesis

The compound is a core structural element in several peptide-based drugs and biologically active compounds. Various synthetic approaches for constructing its derivatives have been explored, highlighting its versatility in drug development (Kotha, Deodhar, & Khedkar, 2014).

Safety and Hazards

作用機序

Target of Action

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq based compounds, including this compound, interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

生化学分析

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives interact with various enzymes, proteins, and other biomolecules, exerting diverse biological activities . The nature of these interactions is complex and depends on the specific structure of the tetrahydroisoquinoline derivative.

Cellular Effects

Tetrahydroisoquinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tetrahydroisoquinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLMDHGNYXQOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)